
1,3-difluoro-2-(4-fluorophenyl)-5-(4-pentylphenyl)benzene
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Overview
Description
1,3-Difluoro-2-(4-fluorophenyl)-5-(4-pentylphenyl)benzene is an organic compound characterized by the presence of multiple fluorine atoms and phenyl groups. This compound is of interest due to its unique structural features, which may impart distinctive chemical and physical properties. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-difluoro-2-(4-fluorophenyl)-5-(4-pentylphenyl)benzene typically involves multi-step organic reactions. A common synthetic route might include:
Halogenation: Introduction of fluorine atoms into the benzene ring through electrophilic aromatic substitution.
Suzuki Coupling: Formation of carbon-carbon bonds between phenyl groups using palladium-catalyzed cross-coupling reactions.
Alkylation: Introduction of the pentyl group via Friedel-Crafts alkylation.
Each step requires specific reaction conditions, such as the use of catalysts (e.g., palladium for Suzuki coupling), solvents (e.g., toluene or dichloromethane), and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-(4-fluorophenyl)-5-(4-pentylphenyl)benzene can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially forming ketones or alcohols.
Reduction: Removal of fluorine atoms or reduction of other functional groups.
Substitution: Replacement of fluorine atoms with other substituents, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) under basic conditions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could produce various substituted benzene derivatives.
Scientific Research Applications
1,3-Difluoro-2-(4-fluorophenyl)-5-(4-pentylphenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Materials Science:
Biology and Medicine: Investigated for its potential biological activity, including as a ligand in drug discovery.
Mechanism of Action
The mechanism of action of 1,3-difluoro-2-(4-fluorophenyl)-5-(4-pentylphenyl)benzene depends on its specific application. In materials science, its effects are related to its electronic structure and interactions with other molecules. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-2-(4-fluorophenyl)benzene: Lacks the pentyl group, potentially altering its physical and chemical properties.
1,3-Difluoro-5-(4-pentylphenyl)benzene: Lacks the additional fluorophenyl group, which may affect its reactivity and applications.
1,3-Difluoro-2-(4-methylphenyl)-5-(4-pentylphenyl)benzene: Substitution of the fluorine atom with a methyl group, changing its electronic properties.
Uniqueness
1,3-Difluoro-2-(4-fluorophenyl)-5-(4-pentylphenyl)benzene is unique due to the combination of fluorine atoms and phenyl groups, which can impart distinct electronic properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Biological Activity
1,3-Difluoro-2-(4-fluorophenyl)-5-(4-pentylphenyl)benzene (CAS Number: 612487-06-6) is a compound characterized by its unique molecular structure, which includes fluorine substituents and a pentyl group. This compound has garnered interest in the field of medicinal chemistry and materials science, particularly for its potential biological activities.
- Molecular Formula : C23H21F3
- Molecular Weight : 354.408 g/mol
- LogP : 7.1706 (indicating high lipophilicity)
Biological Activity Overview
The biological activity of this compound is primarily investigated in the context of its potential as a liquid crystal material and its interactions with biological systems. Here are key findings from various studies:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, fluorinated aromatic compounds have been shown to inhibit tubulin polymerization, a critical process for cancer cell proliferation. Studies suggest that this compound could potentially act as an anti-tubulin agent, similar to other fluorinated derivatives.
Antimicrobial Properties
Fluorinated compounds are known for their enhanced antimicrobial activities. The presence of fluorine atoms can increase the lipophilicity and membrane permeability of compounds, making them more effective against bacterial strains. Preliminary studies have suggested that this compound may exhibit antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
Liquid Crystal Applications
The compound's liquid crystalline properties suggest potential applications in display technologies and photonic devices. Liquid crystals are known for their unique optical properties, which can be modulated by external stimuli such as temperature and electric fields. The incorporation of fluorine atoms in the structure enhances stability and performance in liquid crystal applications.
Data Table: Biological Activities and Properties
Property/Activity | Description |
---|---|
Molecular Formula | C23H21F3 |
Molecular Weight | 354.408 g/mol |
LogP | 7.1706 |
Anticancer Activity | Potential tubulin polymerization inhibitor |
Antimicrobial Properties | Enhanced activity due to increased lipophilicity |
Liquid Crystal Behavior | Exhibits unique optical properties |
Case Study 1: Anticancer Activity
In a study examining the effects of various fluorinated benzene derivatives on cancer cell lines, it was observed that similar compounds inhibited cell growth through mechanisms involving tubulin disruption. Although specific studies on this compound are scarce, the structural similarities suggest comparable activity.
Case Study 2: Antimicrobial Efficacy
A comparative analysis of fluorinated compounds against Gram-positive and Gram-negative bacteria indicated that increased fluorination correlates with enhanced antimicrobial efficacy. While direct testing on this specific compound is needed, its structural characteristics imply potential effectiveness against resistant bacterial strains.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for introducing fluorine and aryl substituents into polyaromatic systems like 1,3-difluoro-2-(4-fluorophenyl)-5-(4-pentylphenyl)benzene?
Methodological Answer: The synthesis of such fluorinated polyaromatic compounds typically involves sequential coupling and halogenation reactions. For example:
- Suzuki-Miyaura Coupling : To introduce aryl groups (e.g., 4-pentylphenyl), palladium-catalyzed cross-coupling between boronic acids and halogenated intermediates is effective .
- Electrophilic Fluorination : Fluorine atoms can be introduced via electrophilic fluorinating agents (e.g., Selectfluor®) at specific positions, guided by directing groups or steric control .
- Hydrogenation : For saturated alkyl chains (e.g., pentyl groups), catalytic hydrogenation of alkyne intermediates using Pd/C or Raney Ni under controlled pressure is recommended .
Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize side reactions like defluorination. Purification via column chromatography (SiO₂, pentane/EtOAc gradients) ensures high yields (>70%) and purity (>95%) .
Q. How can crystallographic data for this compound be accurately collected and refined to resolve its molecular conformation?
Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) and a low-temperature (100 K) setup to reduce thermal motion artifacts .
- Structure Solution : Employ direct methods in SHELXS or SHELXD for phase determination, followed by least-squares refinement in SHELXL to model atomic positions and displacement parameters .
- Handling Challenges : For twinned crystals, apply Flack’s x parameter to resolve enantiopolarity ambiguities, ensuring accurate assignment of chiral centers (if present) .
Example : A related fluorinated thiazolo-pyrimidine derivative showed a half-chair conformation in the central ring, with dihedral angles between substituents resolved to ±0.1° precision .
Q. What analytical techniques are most reliable for assessing the purity and structural integrity of this compound?
Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR is critical for verifying fluorine substitution patterns, while ¹H-¹³C HSQC confirms aryl connectivity.
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) detects impurities (<0.5% threshold) .
- Elemental Analysis : Combustion analysis (C, H, N) validates stoichiometry, with deviations <0.4% considered acceptable .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict intermolecular interactions and electronic properties of this compound?
Methodological Answer :
- Geometry Optimization : Use B3LYP/6-31G(d,p) to minimize energy and calculate molecular electrostatic potentials (MEPs), identifying regions prone to π-π stacking or hydrogen bonding .
- TD-DFT for UV/Vis : Simulate electronic transitions to correlate absorption spectra with substituent effects (e.g., fluorine’s electron-withdrawing impact) .
- Validation : Compare computed bond lengths/angles with SCXRD data; discrepancies >0.02 Å may indicate solvent effects or crystal packing forces .
Q. How should researchers address contradictions between experimental and computational data, such as unexpected dihedral angles or electronic properties?
Methodological Answer :
- Error Source Analysis : Check for crystal-packing effects (e.g., C–H···F interactions) that distort gas-phase DFT predictions .
- Refinement Adjustments : In SHELXL, refine anisotropic displacement parameters (ADPs) for heavy atoms and apply restraints to disordered alkyl chains .
- Dynamic Effects : Perform molecular dynamics (MD) simulations to assess conformational flexibility, which static DFT models may overlook .
Q. What strategies are effective for studying the biological activity of this compound using structural analogs?
Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the 4-pentylphenyl group with shorter/longer alkyl chains to evaluate hydrophobicity effects on membrane permeability .
- Inhibition Assays : Test analogs in vitro for activity against targets like IL-6 (e.g., via ELISA for protein secretion inhibition, as done with a fluorothiophene carboxamide derivative) .
- Docking Studies : Use AutoDock Vina to model ligand-receptor interactions, focusing on fluorophenyl moieties’ role in binding affinity .
Properties
CAS No. |
612487-06-6 |
---|---|
Molecular Formula |
C23H21F3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1,3-difluoro-2-(4-fluorophenyl)-5-(4-pentylphenyl)benzene |
InChI |
InChI=1S/C23H21F3/c1-2-3-4-5-16-6-8-17(9-7-16)19-14-21(25)23(22(26)15-19)18-10-12-20(24)13-11-18/h6-15H,2-5H2,1H3 |
InChI Key |
OFHWCKIXOUGKMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
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